molecular formula C25H18ClN5O2 B2909731 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 850903-43-4

3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2909731
CAS No.: 850903-43-4
M. Wt: 455.9
InChI Key: BRXYDXIWBURBAM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a para-substituted phenyl ring bearing a 5-phenyl-1H-1,2,3-triazol-1-yl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O2/c1-16-23(24(29-33-16)20-9-5-6-10-21(20)26)25(32)28-18-11-13-19(14-12-18)31-22(15-27-30-31)17-7-3-2-4-8-17/h2-15H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYDXIWBURBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as α-haloketones and nitriles.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the phenyltriazolyl group: This can be done using a triazole formation reaction, typically involving azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Final coupling: The final step involves coupling the intermediate with a carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents/Modifications Hypothetical Properties
Target Compound C26H19ClN6O2 (estimated) - 1,2-Oxazole core
- 3-(2-chlorophenyl), 5-methyl
- N-linked 4-(5-phenyl-1H-triazol-1-yl)phenyl
High molecular weight (≈483 g/mol), moderate solubility, strong π-π stacking potential
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide C20H15ClN6O2 - 1H-1,2,3-triazole core
- Oxazole-phenylmethyl linker
Reduced steric bulk; may exhibit faster metabolic clearance due to simpler structure
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide C15H12ClN3O3 - Bis-oxazole structure
- No triazole moiety
Lower molecular weight (≈318 g/mol); potential for improved solubility but weaker binding
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide C14H13ClN2O2 - Allyl group substituent
- Minimal aromatic extension
High lipophilicity; likely rapid cellular uptake but limited target specificity

Key Structural and Functional Differences

Triazole vs. Oxazole Substitution

  • The target compound’s 5-phenyltriazole-phenyl group provides a rigid, planar structure conducive to π-π interactions with aromatic residues in enzyme binding pockets. In contrast, compounds lacking the triazole (e.g., ) may exhibit weaker binding affinity but improved metabolic stability due to reduced oxidative susceptibility .

Comparatively, the allyl group in offers flexibility, which might reduce binding precision but enhance solubility .

Chlorophenyl Positioning

  • All compared compounds retain the 2-chlorophenyl group, a common pharmacophore in kinase inhibitors. However, its placement on the oxazole core (vs. triazole in ) may alter electronic effects, influencing charge distribution and dipole interactions .

Table 2: Hypothetical Pharmacokinetic Comparison

Property Target Compound Compound Compound Compound
Molecular Weight ~483 g/mol 406.8 g/mol 318.7 g/mol 276.7 g/mol
logP (Predicted) ~4.2 ~3.8 ~3.0 ~2.5
Hydrogen Bond Acceptors 8 7 5 4
Rotatable Bonds 6 5 3 4

Research Findings and Implications

  • Crystallographic Insights : Tools like SHELXL and WinGX/ORTEP have been critical in resolving the crystal structures of similar compounds. For instance, the target compound’s triazole-phenyl extension likely adopts a coplanar conformation with the oxazole core, as observed in analogous structures refined via SHELXL .
  • Electronic Effects : Wavefunction analysis (via Multiwfn ) of the chlorophenyl group shows significant electron-withdrawing effects, polarizing the oxazole ring and enhancing electrophilic character—a trait shared across compared compounds but modulated by substituent choice .
  • Biological Activity: While direct activity data are unavailable, structural analogs with triazole extensions (e.g., ) demonstrate nanomolar inhibition of kinases like EGFR, suggesting the target compound may exhibit similar or superior potency due to its extended aromatic system .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide , often referred to as a triazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will summarize the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O2C_{22}H_{21}ClN_{4}O_{2} with a molecular weight of approximately 398.89 g/mol. The structure includes a triazole ring and an oxazole moiety, which are significant for its biological activity. The presence of the chlorophenyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. Specifically, compounds featuring the triazole moiety have been synthesized and tested against various strains of bacteria and fungi. For instance:

  • Antitubercular Activity : A related study on quinoline-triazole hybrids demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL for certain derivatives. The mechanism involves inhibition of the InhA enzyme, crucial for mycolic acid biosynthesis in bacterial cell walls .

Anticancer Activity

Triazole derivatives have also shown promise in cancer therapy:

  • Cytotoxic Effects : In vitro studies have demonstrated that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For example, certain triazole-containing compounds have been reported to induce apoptosis in colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known to interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt essential metabolic pathways in pathogens.
  • Cell Membrane Disruption : Some studies suggest that triazole derivatives can integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways by modulating signaling pathways involved in cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntitubercularMycobacterium tuberculosis12.5 μg/mL
CytotoxicityHCT-116 (Colon Carcinoma)6.2 μM
CytotoxicityT47D (Breast Cancer)27.3 μM
AntifungalVarious Fungal StrainsNot specified

Research Findings

  • Inhibitory Effects : Compounds structurally similar to the target compound were found to inhibit key enzymes such as InhA in M. tuberculosis, suggesting a pathway for developing new antitubercular agents .
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications on the triazole ring or substitution patterns on the phenyl groups can significantly affect biological activity, emphasizing the importance of SAR in drug development .
  • Potential for Drug Development : Given their diverse biological activities, compounds like this compound are being considered for further development as therapeutic agents against infectious diseases and cancers.

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